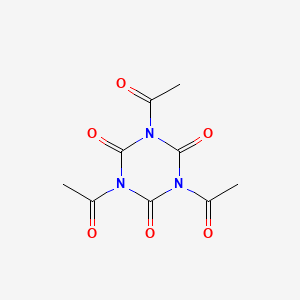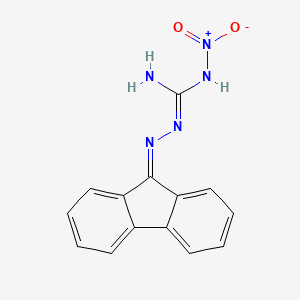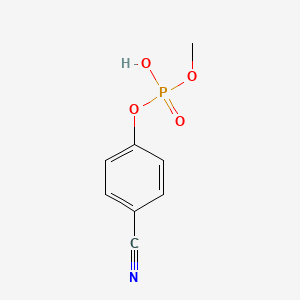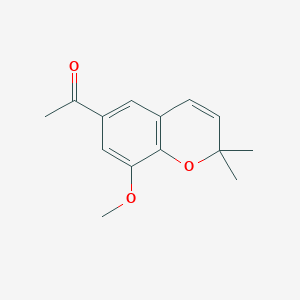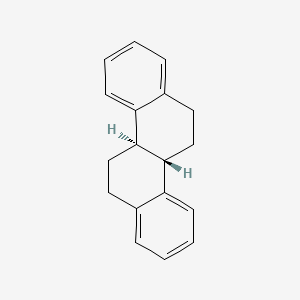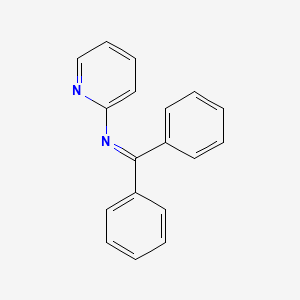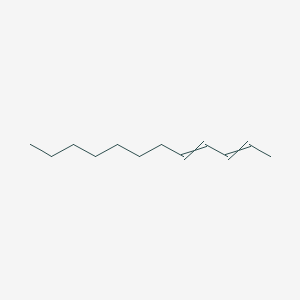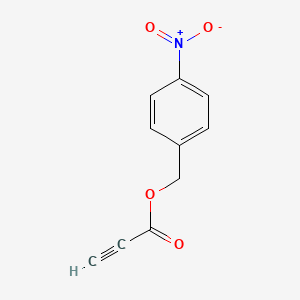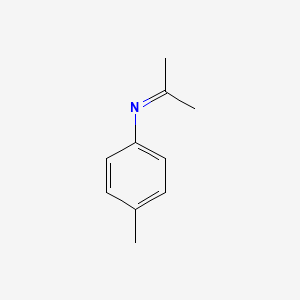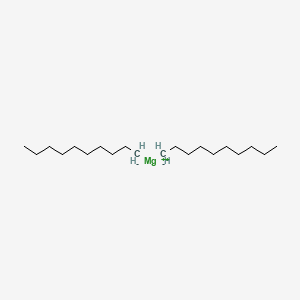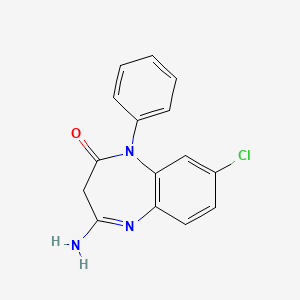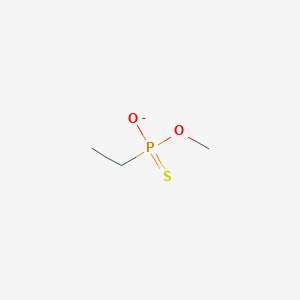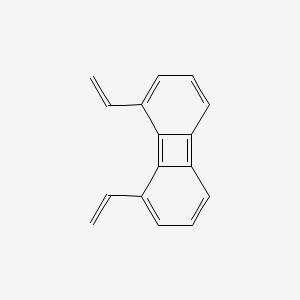
Biphenylene, 1,8-diethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biphenylene, 1,8-diethenyl- is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol . It is a derivative of biphenylene, which is a polycyclic aromatic hydrocarbon composed of two benzene rings joined by two bridging bonds, forming a 6-4-6 arene system . This compound is of interest due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biphenylene, 1,8-diethenyl- can be synthesized through various methods. One common approach involves the reaction of benzenediazonium-2-carboxylate with 2-aminobenzoic acid, which produces the reactive intermediate benzyne. This intermediate then dimerizes to form biphenylene . Another method involves the N-amination of 1H-benzotriazole with hydroxylamine-O-sulfonic acid .
Industrial Production Methods
Industrial production of biphenylene derivatives often involves the oxidative dehydrogenation of benzene or the dealkylation of toluene . These methods are scalable and can produce large quantities of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Biphenylene, 1,8-diethenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions may produce various halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Biphenylene, 1,8-diethenyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of biphenylene, 1,8-diethenyl- involves its interaction with various molecular targets and pathways. Its unique electronic structure allows it to participate in electron transfer reactions, making it useful in catalytic processes . The compound’s planar structure also enables it to intercalate into DNA, potentially disrupting biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
CAS-Nummer |
36230-21-4 |
|---|---|
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1,8-bis(ethenyl)biphenylene |
InChI |
InChI=1S/C16H12/c1-3-11-7-5-9-13-14-10-6-8-12(4-2)16(14)15(11)13/h3-10H,1-2H2 |
InChI-Schlüssel |
MIWBJWDOTMGNHX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=CC2=C3C=CC=C(C3=C21)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


